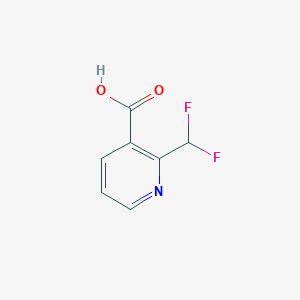

Acide 2-(difluorométhyl)pyridine-3-carboxylique

Vue d'ensemble

Description

2-(Difluoromethyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Difluoromethyl)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Difluoromethyl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nanotechnologie

En nanotechnologie, les acides carboxyliques comme l'acide 2-(difluorométhyl)pyridine-3-carboxylique sont utilisés comme modificateurs de surface pour promouvoir la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures carbonées . Ceci est crucial pour créer des nanomatériaux ayant des propriétés spécifiques pour une utilisation dans l'électronique, la catalyse et les applications de détection.

Chimie des polymères

Les acides carboxyliques servent de monomères ou d'additifs en chimie des polymères. L'this compound peut être impliqué dans la création de polymères synthétiques ou naturels, modifiant potentiellement leurs propriétés physiques, telles que la stabilité thermique et la solubilité, ce qui est bénéfique pour les applications industrielles .

Synthèse peptidique

Ce composé peut également être utilisé dans la synthèse de nouveaux peptides contenant le squelette de 2-pyridone, qui sont d'intérêt en raison de leurs activités biologiques et de leurs applications thérapeutiques potentielles. La recherche dans ce domaine est en cours, ce qui indique la polyvalence du composé dans la synthèse peptidique .

Agents antifongiques

Des recherches ont été menées sur les dérivés de l'this compound pour leur activité antifongique. Ces études sont cruciales pour le développement de nouveaux agents antifongiques qui peuvent être utilisés pour traiter les infections causées par des souches résistantes de champignons .

Méthodes de détection

Les acides carboxyliques sont souvent utilisés dans les méthodes de détection de diverses substances. L'this compound pourrait être utilisé dans le développement de techniques analytiques pour détecter la présence de composés spécifiques dans les médicaments, les cosmétiques et les additifs alimentaires .

Mécanisme D'action

Target of Action

It has been used as a bioisosteric replacement of pyridine-n-oxide in the development of quorum sensing inhibitors .

Mode of Action

As a bioisosteric replacement of pyridine-N-oxide, it may interact with its targets in a similar manner .

Biochemical Pathways

In the context of quorum sensing inhibitors, it may impact the signaling pathways that bacteria use to communicate and coordinate group behaviors .

Result of Action

As a component of quorum sensing inhibitors, it may disrupt bacterial communication, thereby inhibiting biofilm formation and other group behaviors .

Activité Biologique

2-(Difluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a difluoromethyl group and a carboxylic acid functional group, enhances its reactivity and solubility, making it suitable for various biological studies and applications in medicinal chemistry.

The compound interacts with several biological molecules, influencing enzyme activity and cellular processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of 2-(difluoromethyl)pyridine-3-carboxylic acid to these enzymes can lead to either inhibition or modulation of their activity, affecting metabolic pathways significantly .

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific biomolecules. This binding can lead to:

- Enzyme Inhibition : By occupying the active sites of enzymes, the compound prevents substrate binding and subsequent catalytic activity.

- Cell Signaling Modulation : It can influence key signaling pathways by modulating the activity of kinases and other regulatory proteins, thereby affecting gene expression and cellular metabolism.

Cellular Effects

In laboratory settings, 2-(difluoromethyl)pyridine-3-carboxylic acid exhibits diverse effects on cellular functions:

- Cell Growth Inhibition : At higher concentrations, it has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Gene Expression Alteration : The compound can modulate the expression of genes involved in metabolic processes, leading to altered cellular function.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Significant biological activity is noted, including potential toxicity; for instance, high doses have been linked to liver toxicity in animal studies.

Metabolic Pathways

The metabolism of 2-(difluoromethyl)pyridine-3-carboxylic acid involves cytochrome P450 enzymes, which catalyze its oxidation. This metabolic transformation can influence both the biological activity and toxicity profile of the compound. Additionally, it impacts metabolic flux within cells, further affecting their functionality.

Case Study 1: Anticancer Activity

In a study examining various pyridine derivatives, 2-(difluoromethyl)pyridine-3-carboxylic acid was found to exhibit notable cytotoxicity against glioblastoma cell lines. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways. The study highlighted a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Enzyme Interaction

A detailed enzymatic assay demonstrated that this compound could inhibit the activity of specific cytochrome P450 isoforms. The inhibition was characterized by an IC50 value of approximately 15 µM, indicating a moderate potency in enzyme modulation. Such interactions suggest potential applications in drug development where enzyme inhibition is desired .

Comparative Analysis

The following table summarizes key studies related to the biological activity of 2-(difluoromethyl)pyridine-3-carboxylic acid compared to similar compounds:

Propriétés

IUPAC Name |

2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRJZXKVDQJAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257406 | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256809-21-8 | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.